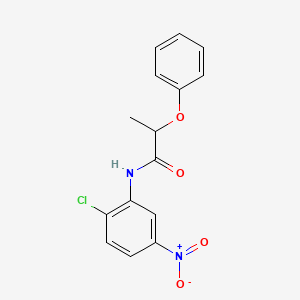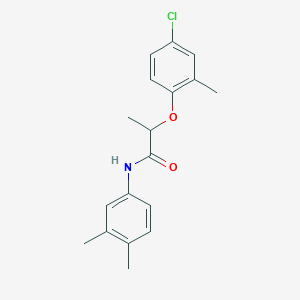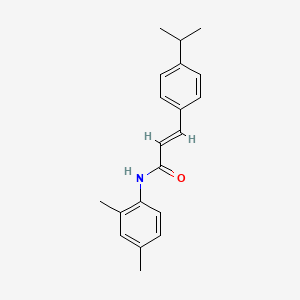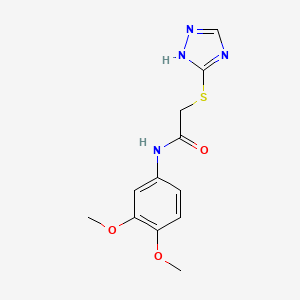
N-(2-chloro-5-nitrophenyl)-2-phenoxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-5-nitrophenyl)-2-phenoxypropanamide, also known as Nitrofen, is a synthetic herbicide that was widely used in the 1960s and 1970s to control weeds in crops such as corn, soybeans, and rice. However, due to its harmful effects on the environment and human health, its use has been banned in many countries.
Mecanismo De Acción
N-(2-chloro-5-nitrophenyl)-2-phenoxypropanamide acts by inhibiting the enzyme protoporphyrinogen oxidase (PPO), which is involved in the synthesis of chlorophyll in plants. This leads to the accumulation of toxic intermediates that cause cell death and ultimately, plant death.
Biochemical and Physiological Effects
N-(2-chloro-5-nitrophenyl)-2-phenoxypropanamide has been shown to cause a variety of biochemical and physiological effects in plants, including chlorosis, necrosis, and inhibition of photosynthesis. It has also been shown to affect the growth and development of aquatic organisms, such as fish and amphibians.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-chloro-5-nitrophenyl)-2-phenoxypropanamide has been used as a tool in laboratory experiments to study the effects of herbicides on plant growth and development. However, its use is limited due to its toxicity and potential for environmental contamination.
Direcciones Futuras
There are several areas of future research that could be pursued in relation to nitrofen. These include:
1. Development of safer and more effective herbicides that do not rely on the inhibition of PPO.
2. Investigation of the long-term effects of nitrofen contamination on soil and water quality.
3. Study of the metabolism and toxicology of other nitroaromatic compounds, which may have similar effects on the environment and human health.
4. Development of new methods for the detection and remediation of nitrofen contamination in the environment.
5. Examination of the potential use of nitrofen as a therapeutic agent for the treatment of certain diseases, such as cancer.
In conclusion, N-(2-chloro-5-nitrophenyl)-2-phenoxypropanamide is a synthetic herbicide that has been extensively studied for its effects on the environment and human health. While its use has been banned in many countries, it continues to be a subject of scientific research due to its potential for environmental contamination and its use as a model compound for studying the metabolism and toxicology of nitroaromatic compounds.
Métodos De Síntesis
N-(2-chloro-5-nitrophenyl)-2-phenoxypropanamide is synthesized by reacting 2-chloro-5-nitroaniline with 2-phenoxypropionyl chloride in the presence of a base such as sodium hydroxide. The resulting product is a yellow crystalline solid that is insoluble in water but soluble in organic solvents.
Aplicaciones Científicas De Investigación
N-(2-chloro-5-nitrophenyl)-2-phenoxypropanamide has been extensively studied for its herbicidal properties and its effects on the environment and human health. It has also been used as a model compound for studying the metabolism and toxicology of nitroaromatic compounds.
Propiedades
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-10(22-12-5-3-2-4-6-12)15(19)17-14-9-11(18(20)21)7-8-13(14)16/h2-10H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMGXOZRAGBIMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])Cl)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-5-nitrophenyl)-2-phenoxypropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[(3-methyl-2-butenoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4990223.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-4-(1H-1,2,4-triazol-1-yl)butanamide](/img/structure/B4990226.png)
![N-[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B4990237.png)


![3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol](/img/structure/B4990272.png)
![N-cycloheptyl-2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzamide](/img/structure/B4990276.png)
![2-iodo-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene](/img/structure/B4990281.png)

![5-{2-[2-(2-allylphenoxy)ethoxy]-5-bromobenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4990297.png)
![3-{[(1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)oxy]methyl}pyridine](/img/structure/B4990302.png)


